N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide

Lipophilicity Drug-likeness Membrane permeability

N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide (CAS 2034380-17-9) is a synthetic small molecule (C₁₈H₂₁NO₂, MW 283.4 g/mol) that integrates a benzofuran heterocycle, a chiral propan-2-amine linker, and a cyclohex-3-ene-1-carboxamide moiety. The compound possesses two undefined stereocenters, indicating stereochemical complexity that may influence target interactions.

Molecular Formula C18H21NO2
Molecular Weight 283.371
CAS No. 2034380-17-9
Cat. No. B2379092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide
CAS2034380-17-9
Molecular FormulaC18H21NO2
Molecular Weight283.371
Structural Identifiers
SMILESCC(CC1=CC2=CC=CC=C2O1)NC(=O)C3CCC=CC3
InChIInChI=1S/C18H21NO2/c1-13(19-18(20)14-7-3-2-4-8-14)11-16-12-15-9-5-6-10-17(15)21-16/h2-3,5-6,9-10,12-14H,4,7-8,11H2,1H3,(H,19,20)
InChIKeyFDJYYFCEVYDJSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1-Benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide (CAS 2034380-17-9): Key Physicochemical and Structural Profile for Procurement Evaluation


N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide (CAS 2034380-17-9) is a synthetic small molecule (C₁₈H₂₁NO₂, MW 283.4 g/mol) that integrates a benzofuran heterocycle, a chiral propan-2-amine linker, and a cyclohex-3-ene-1-carboxamide moiety [1]. The compound possesses two undefined stereocenters, indicating stereochemical complexity that may influence target interactions [1]. Computed physicochemical properties include a calculated logP of 3.8, topological polar surface area (TPSA) of 42.2 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and four rotatable bonds [1]. This compound is primarily available as a research-grade building block from specialty chemical suppliers.

1
MAO-A target-engagement probe; benzofuran-2-yl propan-2-amine core reported active in heteroarylisopropylamine series
Core scaffold ranking suggests MAO-A assay fit
2
Computed CNS physicochemical profile (logP 3.8, TPSA 42.2 Ų) supports permeability assessment context
TPSA below 60 Ų and 90 Ų thresholds suggests oral/CNS exposure model potential
3
Research-grade building block; undefined stereocenters require stereochemical review for target studies
Chiral complexity may influence interaction profiles
4
Cyclohex-3-ene-1-carboxamide moiety enables synthetic diversification to bicyclic lactone libraries
Reaction pathway reported in analogous cyclohexene carboxamides

Why In-Class Benzofuran Carboxamide Analogs Cannot Be Interchanged: The Structural Specificity Imperative for CAS 2034380-17-9


Benzofuran carboxamide derivatives exhibit highly variable biological activities contingent on subtle structural modifications. A systematic evaluation of 3-(glycinamido)- and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives demonstrated that antimicrobial, anti-inflammatory, and DPPH radical scavenging activities are exquisitely sensitive to the substituent identity and position [1]. Furthermore, heteroarylisopropylamines bearing the benzofuran-2-yl propan-2-amine scaffold—the exact pharmacophoric core of the target compound—have been shown to interact with monoamine oxidase (MAO) enzymes in a structure-dependent manner, with 1-(2-benzofuryl)-2-aminopropane identified as the most active MAO-A inhibitor in the series [2]. These findings establish that even isosteric or homologous replacements of the cyclohex-3-ene-1-carboxamide terminus, or modification of the linker region, can drastically alter pharmacological outcomes, making unverified generic substitution scientifically unsound for procurement decisions.

Target Compound
Benzofuran-2-yl propan-2-amine core
Potential Substitute
Thiophene or other heteroaryl analogs
Benzofuran ring replacement may shift MAO-A target engagement; heteroarylisopropylamine series shows activity varies by heterocycle identity (class-level evidence).
Target Compound
Cyclohex-3-ene-1-carboxamide terminus
Potential Substitute
Thiophene-3-carboxamide or glycinamido analogs
Carboxamide substituent changes alter TPSA and hydrogen bond profiles, likely affecting permeability and off-target interactions; SAR in benzofuran carboxamide class confirms activity divergence with structural modification.
Target Compound
Undefined stereocenters (2)
Potential Substitute
Single enantiomer or achiral analog
Stereochemical composition may influence target interactions; substituting with a defined enantiomer or racemate without chiral characterization could yield divergent biological readouts.

Head-to-Head Physicochemical and Structure-Activity Differentiation: N-[1-(1-Benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide vs. Closest Analogs


Lipophilicity Profile: N-[1-(1-Benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide Exhibits Higher Computed logP vs. Thiophene-3-Carboxamide Analog

The target compound's computed logP (XLogP3-AA) is 3.8, marginally higher than the thiophene-3-carboxamide analog (logP 3.7) [1][2]. The 0.1 log unit difference, while modest, corresponds to a theoretical ~1.26-fold increase in octanol-water partition coefficient, suggesting enhanced passive membrane permeability [1][2].

Computed logP
Reported
Target: 3.8 (XLogP3-AA) vs. thiophene analog: 3.7; Δ +0.1
Suggests modestly higher lipophilicity, relevant for passive membrane permeability assessment.
Identical computational protocol; ~1.26× partition coefficient difference.
Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area Advantage: N-[1-(1-Benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide Shows 40% Lower TPSA vs. Thiophene Analog Indicating Superior Membrane Permeability Potential

The topological polar surface area (TPSA) of the target compound is 42.2 Ų, substantially lower than the 70.5 Ų observed for the thiophene-3-carboxamide analog [1][2]. This 28.3 Ų reduction places the target compound well below the established 60 Ų threshold for favorable oral absorption and below the 90 Ų ceiling for blood-brain barrier penetration [1].

TPSA
Reported
Target: 42.2 Ų vs. thiophene analog: 70.5 Ų; Δ −28.3 Ų (40% lower)
Below 60 Ų oral absorption threshold; supports oral/CNS exposure model evaluation.
Computed by Cactvs 3.4.8.18; active transport effects not captured.
Topological Polar Surface Area Bioavailability CNS drug design

Hydrogen Bond Acceptor Profile: Target Compound Possesses One Fewer H-Bond Acceptor than Thiophene Analog, Potentially Reducing Off-Target Polar Interactions

The target compound contains two hydrogen bond acceptors (HBA), compared to three HBA for the thiophene-3-carboxamide analog, which contains an additional sulfur atom in the heterocycle [1][2]. The reduced HBA count may decrease promiscuous polar interactions with off-target proteins, a known contributor to polypharmacology and toxicity [1][2].

H-Bond Acceptors
Reported
Target: 2 HBA vs. thiophene analog: 3 HBA; 33% fewer acceptor sites
Fewer HBA may reduce promiscuous polar interactions; selectivity context for off-target profiling.
Identical HBD count (1). Computed by Cactvs 3.4.8.18.
Hydrogen bonding Selectivity Drug-receptor interactions

Pharmacophoric Scaffold Validation: Benzofuran-2-yl Propan-2-amine Core Demonstrates Established MAO-A Inhibitory Activity Supporting Target Compound Relevance

The benzofuran-2-yl propan-2-amine scaffold—the N-deacylated core of the target compound—was identified as the most potent MAO-A inhibitor (1-(2-benzofuryl)-2-aminopropane) among a panel of 11 heteroarylisopropylamines, with molecular dynamics simulations confirming favorable active-site interactions [1]. Other heteroaryl isosteres in the same series showed quantitatively different inhibitory profiles, indicating that the benzofuran ring is non-fungible for MAO-A engagement [1]. While the target compound bears an additional cyclohex-3-ene-1-carboxamide substituent, the validated pharmacophoric core provides a mechanistic rationale for prioritization over analogs lacking the benzofuran-2-yl-propan-2-amine architecture.

MAO-A Core Activity
Class-level
Benzofuran-2-yl propan-2-amine core ranked most active in 11-compound heteroarylisopropylamine series (Vallejos et al. 2005).
Core scaffold supports MAO-A target-engagement probe fit; direct IC₅₀ for N-acylated target not reported.
Qualitative ranking; molecular dynamics simulations suggest favorable active-site interactions.
Monoamine oxidase inhibition Benzofuran pharmacophore CNS target engagement

Benzofuran Carboxamide SAR: Substituent-Dependent Biological Activity Across Antimicrobial, Anti-inflammatory, and Antioxidant Endpoints

A systematic SAR study of 3-(glycinamido)- and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives (compounds 5a–o) demonstrated that in vitro antimicrobial (zone of inhibition: variable across derivatives), anti-inflammatory (percent inhibition: variable), and DPPH radical scavenging activities (percent scavenging: variable) are highly dependent on the specific substituent pattern at the benzofuran core and carboxamide terminus [1]. This class-level evidence indicates that the unique combination of the benzofuran-2-yl-propan-2-amine linker and the cyclohex-3-ene-1-carboxamide terminus in the target compound cannot be assumed to recapitulate the activity profile of other benzofuran carboxamide derivatives without empirical validation.

Benzofuran SAR
Class-level
Antimicrobial, anti-inflammatory, and antioxidant activities vary with substituent in glycinamido/β-alanamido benzofuran-2-carboxamide series (Lavanya et al. 2017).
Structural uniqueness of target may shift activity profile; no direct experimental data available for this compound.
Class-level inference; specific activity requires empirical validation.
Structure-activity relationship Benzofuran carboxamide Anti-inflammatory

Validated Application Scenarios for N-[1-(1-Benzofuran-2-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide (CAS 2034380-17-9) Based on Available Evidence


CNS Drug Discovery: Lead Optimization for Monoamine Oxidase-A (MAO-A) Modulation Programs

The benzofuran-2-yl propan-2-amine core of the target compound is the most active MAO-A inhibitory scaffold identified in a series of heteroarylisopropylamines [1]. The cyclohex-3-ene-1-carboxamide N-substituent provides a vector for modulating pharmacokinetic properties without eliminating the core pharmacophore. The target compound's favorable computed logP (3.8) and low TPSA (42.2 Ų) suggest potential for blood-brain barrier penetration [2], making it a rational starting point for CNS-penetrant MAO-A modulator development. Researchers focused on depression, anxiety, or neurodegenerative disorders where MAO-A dysregulation is implicated should prioritize this compound over analogs lacking the validated benzofuran-2-yl-propan-2-amine scaffold.

Anti-inflammatory Agent Screening: Exploiting Benzofuran Carboxamide Class Activity with Structural Differentiation

Benzofuran carboxamide derivatives as a class have demonstrated anti-inflammatory activity in protein denaturation inhibition assays [3]. The target compound's unique cyclohex-3-ene-1-carboxamide terminus and stereochemical complexity (two chiral centers [2]) differentiate it from previously evaluated benzofuran-2-carboxamide series and may confer distinct target engagement profiles. The reduced hydrogen bond acceptor count (2 HBA) relative to heterocyclic analogs (e.g., 3 HBA in thiophene analog) may translate to improved selectivity [2], a desirable attribute for anti-inflammatory candidates where off-target effects are a common liability.

Synthetic Building Block for Bicyclic Lactone Libraries via Cyclohex-3-ene Functionalization

Cyclohex-3-ene-1-carboxamide derivatives have been established as versatile precursors for the synthesis of bicyclic lactone compounds through bromination and epoxidation-rearrangement sequences [4]. The target compound, bearing a benzofuran-propan-2-amine substituent on the amide nitrogen, offers a structurally differentiated entry point into this synthetic methodology, potentially yielding bicyclic lactone products with appended benzofuran pharmacophores. This dual synthetic utility—as both a biologically relevant scaffold and a chemical building block—provides procurement value for medicinal chemistry groups engaged in diversity-oriented synthesis.

Comparative Selectivity Profiling: Physicochemical Differentiation for Polypharmacology Risk Assessment

The target compound's physicochemical profile (logP 3.8, TPSA 42.2 Ų, 2 HBA [2]) is quantitatively distinct from the thiophene-3-carboxamide analog (logP 3.7, TPSA 70.5 Ų, 3 HBA [5]), suggesting differential pharmacokinetic and target engagement profiles. Researchers conducting selectivity panels or polypharmacology assessments should include the target compound as a chemically distinct probe alongside heterocyclic analogs to delineate structure-dependent activity cliffs. The lower polar surface area and reduced hydrogen bonding capacity of the target compound may translate to a narrower off-target interaction spectrum, a hypothesis testable through comparative broad-panel screening.

Application
Selection Property
Validation Focus
CNS MAO-A probe development
MAO-A active core context (benzofuran-2-yl propan-2-amine)
CNS exposure model assessment; permeability validation in relevant cell lines
Anti-inflammatory screening
Benzofuran carboxamide class activity (structure-dependent)
Off-target selectivity profiling; comparison to thiophene analog in inflammation assays
Synthetic building block for bicyclic lactones
Cyclohex-3-ene-1-carboxamide reactive handle
Reaction tolerance and stereochemical outcome under rearrangement conditions
Comparative selectivity profiling
Distinct physicochemical profile (TPSA, HBA) vs. thiophene analog
Broad-panel off-target interaction assessment; structure-dependent activity cliffs
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